3-(3 inverted exclamation mark ,4 inverted exclamation mark -Dimethoxyphenyl)-6-methyl-4-phenylcoumarin

Description

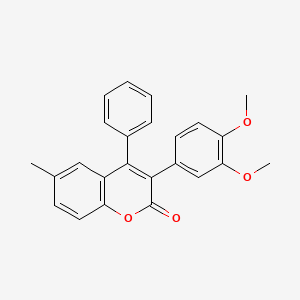

3-(3,4-Dimethoxyphenyl)-6-methyl-4-phenylcoumarin (CAS 720675-47-8) is a synthetic coumarin derivative featuring a fused benzopyrone core. Its structure includes a 3,4-dimethoxyphenyl group at position 3, a phenyl group at position 4, and a methyl substituent at position 6 (Figure 1). Coumarins are renowned for their diverse bioactivities, including antioxidant, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-6-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O4/c1-15-9-11-19-18(13-15)22(16-7-5-4-6-8-16)23(24(25)28-19)17-10-12-20(26-2)21(14-17)27-3/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFRFJYAYVDRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Perkin Reaction with Phenylacetic Acid Derivatives

A validated method for 3-arylcoumarins uses DCC (dicyclohexylcarbodiimide) -mediated coupling between salicylaldehydes and substituted phenylacetic acids in dimethyl sulfoxide (DMSO).

Procedure :

- 5-Methylsalicylaldehyde (1.6 mmol) and 3',4'-dimethoxyphenylacetic acid (2.0 mmol) react with DCC (2.5 mmol) in DMSO (5 mL) at 110°C for 12 hours.

- Workup includes dilution with ice water, extraction with ethyl acetate, and chromatography (hexane/EtOAc 3:1).

Yield : 60–75% for analogous 3-arylcoumarins.

Mechanistic Insight : DCC activates the carboxylic acid, facilitating ester intermediate formation, followed by cyclization and dehydration.

Knoevenagel Condensation Strategies

Knoevenagel reactions excel in constructing coumarins with electron-withdrawing groups at C3.

Two-Step Synthesis via β-Keto Esters

- Synthesis of Ethyl 3-(3',4'-Dimethoxyphenyl)-3-Oxopropanoate :

- Condensation with 5-Methylsalicylaldehyde :

Yield : 70–85% for similar substrates.

Advantage : Tolerates electron-rich aryl groups at C3 due to the β-keto ester’s stability.

Pechmann Condensation for 4-Phenyl Substitution

The Pechmann reaction installs substituents at C4 via β-keto esters.

Iron-Catalyzed Cyclization

Procedure :

- Combine 5-methylresorcinol (3.0 mmol) and ethyl benzoylacetate (1.0 mmol) with FeCl3·6H2O (10 mol%) in toluene.

- Reflux for 16 hours, then purify via silica gel chromatography.

Intermediate : 7-Hydroxy-6-methyl-4-phenylcoumarin (Yield: 85–90%).

C3 Functionalization via Suzuki Coupling

- Bromination : Treat the intermediate with NBS (1.1 eq) in CCl4 under light to yield 3-bromo-7-hydroxy-6-methyl-4-phenylcoumarin .

- Suzuki-Miyaura Coupling : React with 3',4'-dimethoxyphenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and K2CO3 in dioxane/water (4:1) at 80°C.

Final Yield : 65–75% after recrystallization (MeOH/H2O).

Microwave-Assisted and Solvent-Free Methods

Modern techniques enhance efficiency:

Solvent-Free Perkin Reaction

Conditions :

- Mix 5-methylsalicylaldehyde , 3',4'-dimethoxyphenylacetic acid , and meglumine sulfate (20 mol%).

- Heat at 120°C under microwave irradiation (300 W) for 15 minutes.

Yield : 88–93% for analogous coumarins.

Advantages : Reduced reaction time (≤30 minutes) and elimination of toxic solvents.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Perkin (DCC/DMSO) | DCC, DMSO | 60–75 | 12 | Moderate |

| Knoevenagel | Piperidine, β-keto ester | 70–85 | 6 | High |

| Pechmann-Suzuki | FeCl3, Pd(PPh3)4 | 65–75 | 24 | Low |

| Microwave-Assisted | Meglumine sulfate, MW | 88–93 | 0.25 | High |

Key Observations :

- Microwave methods offer superior yields and speed but require specialized equipment.

- Pechmann-Suzuki routes enable precise C3 functionalization but involve multi-step complexity.

Challenges and Optimization Strategies

- Regioselectivity : Competing reactions at C3 and C4 necessitate careful catalyst selection (e.g., Fe3O(BPDC)3 enhances C3 selectivity).

- Demethylation Risks : Harsh acidic conditions may cleave methoxy groups; use mild catalysts like silica gel-supported HClO4.

- Purification : Reverse-phase HPLC (MeCN/H2O with 0.1% TFA) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-methyl-4-phenylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of electrophilic substitutions, while nucleophilic substitutions may involve reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols. Substitution reactions would result in halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Coumarins, including this compound, are known for their biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers may study its effects on various biological systems to identify potential therapeutic applications.

Medicine: Due to its potential biological activities, the compound may be investigated for drug development. Its ability to interact with specific molecular targets could lead to the discovery of new treatments for diseases.

Industry: The compound’s unique properties may find applications in the development of new materials, such as dyes, optical brighteners, and fluorescent probes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-methyl-4-phenylcoumarin involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, coumarins are known to inhibit enzymes like cytochrome P450, which plays a role in drug metabolism. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural Variations and Physicochemical Properties

Key structural analogs include:

- 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin (CAS 720675-63-8): Methyl at position 7 instead of 4.

- 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin (CAS 91787-20-1): Lacks the 4-phenyl group.

Table 1: Structural and Substituent Comparisons

| Compound Name | Position 3 | Position 4 | Position 6 | Position 7 |

|---|---|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-6-methyl-4-phenylcoumarin | 3,4-Dimethoxyphenyl | Phenyl | Methyl | - |

| 3-(3,4-Dimethoxyphenyl)-7-methyl-4-phenylcoumarin | 3,4-Dimethoxyphenyl | Phenyl | - | Methyl |

| 6-[2-keto-2-(4-methoxyphenyl)ethoxy]-4-methyl-3-phenylcoumarin | Phenyl | Methyl | Keto-alkoxy | - |

| 5,7-Dihydroxy-6-(3-methylbutyryl)-4-phenylcoumarin | - | Phenyl | 3-Methylbutyryl | Hydroxy |

The 4-phenyl group increases molecular bulk, which may hinder binding in enzyme-active sites compared to smaller substituents like methyl .

Data Tables

Table 2: Key Properties of Selected Coumarins

| Property | 3-(3,4-Dimethoxyphenyl)-6-methyl-4-phenylcoumarin | 3-(3-Aminophenyl)-6-methylcoumarin | 5,7-Dihydroxy-6-(3-methylbutyryl)-4-phenylcoumarin |

|---|---|---|---|

| Molecular Weight | ~392 g/mol (estimated) | ~279 g/mol | ~368 g/mol |

| LogP (Lipophilicity) | High (methoxy, phenyl) | Moderate (amino, methyl) | Moderate (hydroxy, acyl) |

| MAO B Docking Score (kcal/mol) | Not reported | -5.3 | Not reported |

| Antioxidant Activity (ORAC) | Likely low | Not reported | High (hydroxy groups) |

Biological Activity

3-(3,4-Dimethoxyphenyl)-6-methyl-4-phenylcoumarin is a compound belonging to the coumarin family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(3,4-Dimethoxyphenyl)-6-methyl-4-phenylcoumarin can be represented as follows:

This structure includes a coumarin core with specific substitutions that contribute to its biological activity.

1. Antioxidant Activity

Coumarins are known for their antioxidant properties. Studies have shown that derivatives of coumarin can scavenge free radicals and inhibit lipid peroxidation. The presence of methoxy groups in the structure enhances these antioxidant effects, potentially through electron donation mechanisms.

2. Antiviral Activity

Research indicates that 3-(3,4-Dimethoxyphenyl)-6-methyl-4-phenylcoumarin may exhibit antiviral properties, particularly against HIV. In vitro studies have demonstrated that certain coumarin derivatives can inhibit HIV replication with IC50 values below 25 µM, suggesting a promising avenue for further exploration in antiviral drug development .

3. Inhibition of Monoamine Oxidase (MAO)

The compound has been investigated for its inhibitory effects on MAO-B, an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Structure-activity relationship (SAR) studies have shown that modifications in the coumarin structure can significantly affect MAO-B inhibition potency. For instance, some derivatives have been reported to achieve IC50 values as low as 56 nM .

4. Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.

The biological activity of 3-(3,4-Dimethoxyphenyl)-6-methyl-4-phenylcoumarin is attributed to several mechanisms:

- Free Radical Scavenging : The methoxy substituents enhance the ability of the compound to donate electrons and neutralize free radicals.

- Enzyme Inhibition : The structural features allow binding to target enzymes like MAO-B and potentially other targets involved in viral replication and inflammation.

- Gene Expression Modulation : Some studies suggest that coumarins can influence gene expression related to inflammatory responses and cell survival.

Case Studies and Research Findings

Several studies have focused on the biological activity of coumarin derivatives:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3,4-dimethoxyphenyl)-6-methyl-4-phenylcoumarin and its analogs?

- Methodological Answer :

- Ultrasound-assisted synthesis can enhance reaction efficiency for coumarin derivatives by reducing reaction time and improving yields. For example, substituted 3-aryl coumarins are synthesized via Pechmann condensation under ultrasound irradiation, optimizing parameters like solvent polarity and catalyst loading .

- Alkoxy-substitution strategies (e.g., methoxy or ethoxy groups) require careful control of reaction conditions (e.g., temperature, stoichiometry) to avoid undesired side products. Spectral characterization (¹H/¹³C NMR, IR) is critical for verifying substituent positions .

- Statistical Design of Experiments (DoE) is recommended for optimizing reaction parameters (e.g., molar ratios, catalysts) to minimize trial-and-error approaches. Fractional factorial designs or response surface methodologies (RSM) can identify critical variables .

Q. How can structural characterization of this coumarin derivative be systematically validated?

- Methodological Answer :

- Spectroscopic Profiling : Use ¹H/¹³C NMR to confirm substituent positions and coupling patterns. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, particularly for analogs with bulky substituents.

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this coumarin derivative against targets like MAO B?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding interactions. Comparative docking scores (e.g., Figure 24 in ) reveal that analogs with hydroxyl or nitro groups at specific positions exhibit higher MAO B affinity due to hydrogen bonding with active-site residues like Tyr 435 .

- MD Simulations : Validate docking results with 100-ns molecular dynamics simulations to assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) and solvent-accessible surface area (SASA) metrics.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to predict bioactivity across coumarin analogs.

Q. How can contradictory data between computational predictions and experimental bioassays be resolved?

- Methodological Answer :

- Re-evaluate Force Fields : Ensure docking parameters (e.g., protonation states, solvation models) align with experimental conditions (pH, temperature).

- Experimental Validation : Use enzyme inhibition assays (e.g., fluorometric MAO B assays) to confirm computational predictions. Discrepancies may arise from unaccounted protein flexibility or solvent effects .

- Meta-Analysis : Compare results with structurally similar coumarins (e.g., 7-alkoxy-4-methylcoumarins) to identify trends in substituent effects .

Q. What strategies optimize the coumarin scaffold for enhanced selectivity toward a specific enzyme target?

- Methodological Answer :

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance π-π stacking with aromatic residues in enzyme active sites. Conversely, hydroxyl groups improve solubility but may reduce membrane permeability .

- Hybrid Analog Design : Combine coumarin with pharmacophores (e.g., chalcone, pyrazole) to exploit dual-binding modes. For example, 3-(3-nitrophenyl)-6-methylcoumarin shows improved MAO B inhibition compared to unsubstituted analogs .

- Free Energy Calculations : Use MM-PBSA/GBSA to compare binding energies of analogs and prioritize synthesis targets.

Key Considerations for Researchers

- Experimental Reproducibility : Document reaction conditions (e.g., humidity, solvent purity) meticulously, as coumarin synthesis is sensitive to trace impurities.

- Interdisciplinary Collaboration : Integrate computational chemistry (e.g., ICReDD’s reaction path search methods) with experimental validation to accelerate discovery .

- Ethical Data Reporting : Disclose negative results (e.g., inactive analogs) to refine predictive models and avoid publication bias.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.